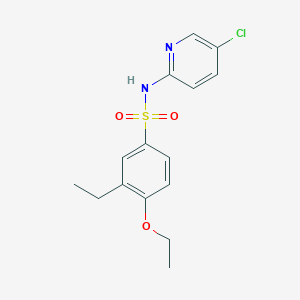![molecular formula C13H18FNO3S B224375 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane, also known as FMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FMA is a heterocyclic compound that contains a sulfonamide and a seven-membered azepane ring. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 105-106°C.
Mecanismo De Acción
The exact mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of farnesyltransferase, an enzyme involved in protein prenylation.
Biochemical and Physiological Effects:
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the production of inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases. 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane has also been found to have a neuroprotective effect, protecting neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane can be difficult to synthesize and is relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane. One area of interest is the development of new antimicrobial agents based on the structure of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane. Another potential application is the use of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane as a therapeutic agent in the treatment of inflammatory diseases and neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane involves the reaction of 5-fluoro-2-methoxyaniline with chlorosulfonyl isocyanate in the presence of a base such as triethylamine. The resulting product is then subjected to hydrogenation using palladium on carbon as a catalyst to obtain 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane.
Aplicaciones Científicas De Investigación
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane has also been investigated for its potential use as a therapeutic agent in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
Nombre del producto |
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane |
|---|---|
Fórmula molecular |
C13H18FNO3S |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
1-(5-fluoro-2-methoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C13H18FNO3S/c1-18-12-7-6-11(14)10-13(12)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
Clave InChI |
ZYPWGJUCLXJMLU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCCCC2 |
SMILES canónico |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





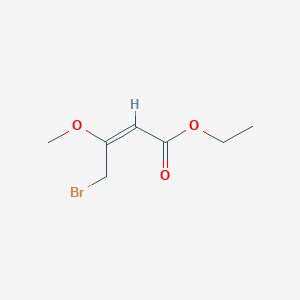
![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)

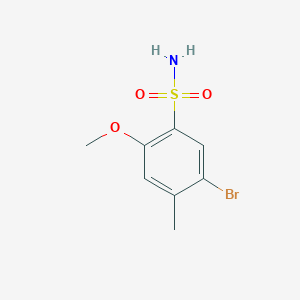

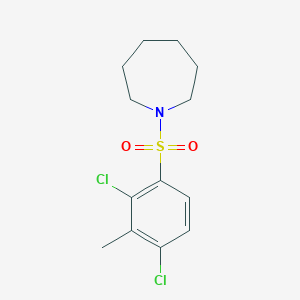
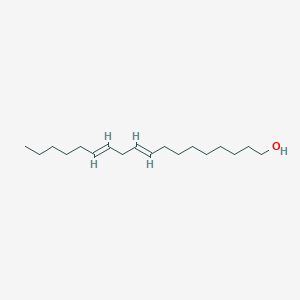
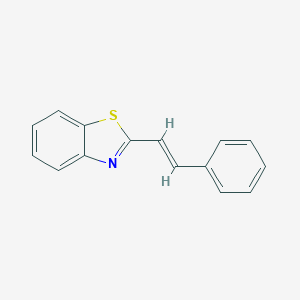
![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)


